
7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the annulation between aryl iodides and epoxides using a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid has been developed as a highly convergent synthetic route .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using efficient catalytic systems. The use of proton quantum tunneling and free radical cyclization cascades has been reported to achieve high yields with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s anti-tumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . It also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-7-carboxylic acid: Similar in structure but lacks the hydroxyl group at the 7-position.
Prenylated dihydrobenzofuran derivatives: These compounds have additional prenyl groups, which enhance their biological activity.
Benzofuran derivatives with halogen or nitro substituents: These modifications can significantly alter the compound’s pharmacological properties.
Uniqueness
7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7,10H,4H2,(H,11,12) |
InChI Key |
MOURMQDVOIWGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


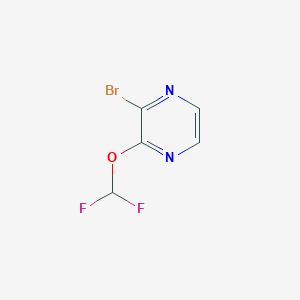


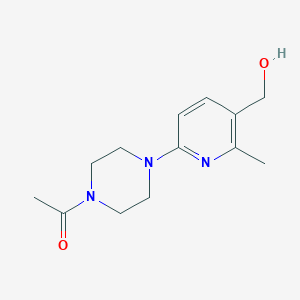

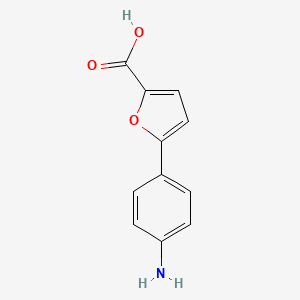
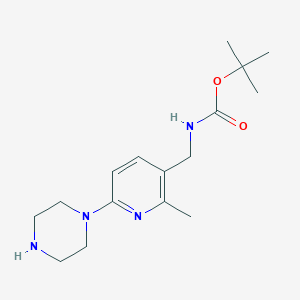

![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)

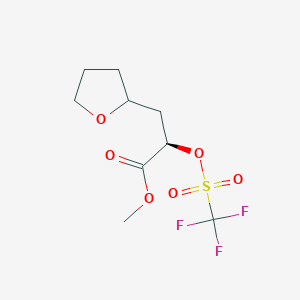

![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)

